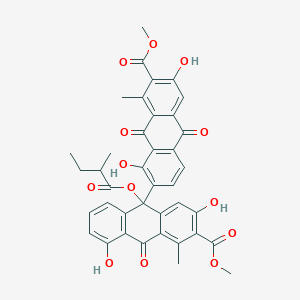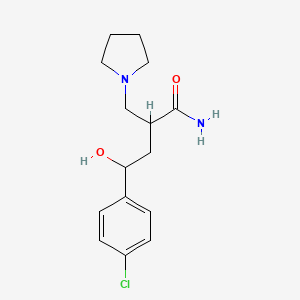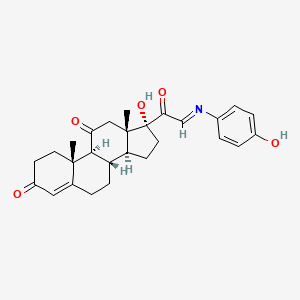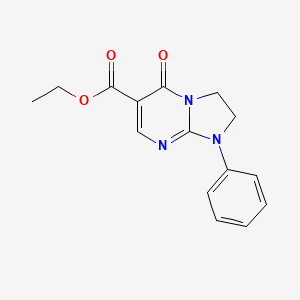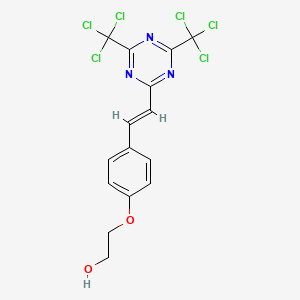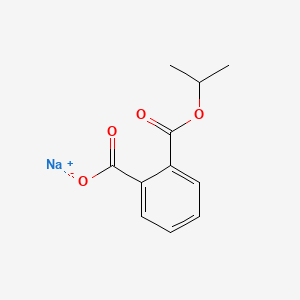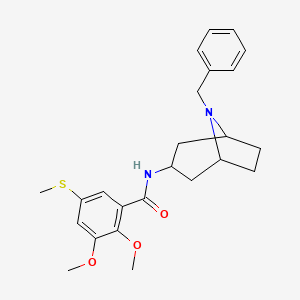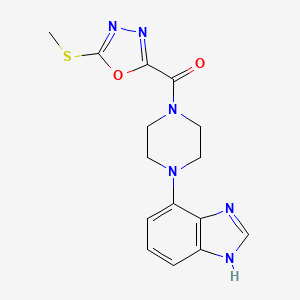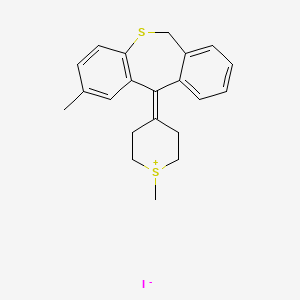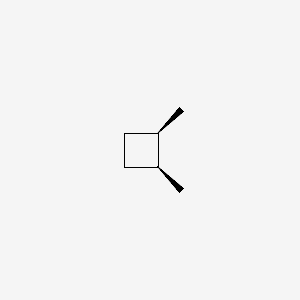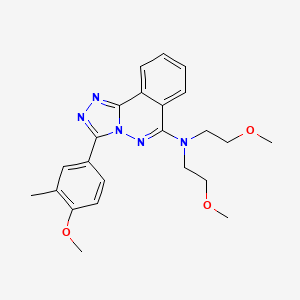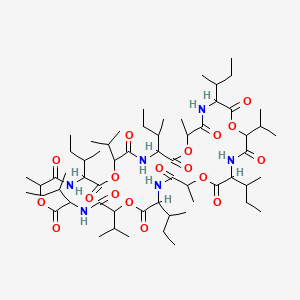
Isoleucinomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoleucinomycin is a cyclic peptide antibiotic known for its ionophore properties. It is a macrocyclic compound composed of alternating D- and L-amino acids, specifically isoleucine and lactate, forming a unique structure that facilitates its biological activity . This compound is notable for its ability to transport ions across cellular membranes, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoleucinomycin involves the cyclization of linear peptides composed of D- and L-isoleucine and lactate. The process typically includes the following steps:
Peptide Synthesis: Linear peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptides undergo cyclization through head-to-tail linkage, often facilitated by coupling agents such as carbodiimides.
Purification: The cyclic peptide is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of actinobacteria. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for various applications .
化学反応の分析
Types of Reactions: Isoleucinomycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound .
科学的研究の応用
Isoleucinomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying ionophore activity and peptide synthesis.
Biology: Investigated for its role in ion transport across cellular membranes, which is crucial for understanding cellular processes.
Medicine: Explored for its potential as an antibiotic and its ability to disrupt ion gradients in pathogenic organisms.
Industry: Utilized in the development of biosensors and other analytical tools due to its ionophore properties
作用機序
Isoleucinomycin exerts its effects by forming complexes with specific ions and facilitating their transport across cellular membranes. This ionophore activity disrupts ion gradients, which can affect various cellular processes. The compound targets ion channels and transporters, altering their function and leading to changes in cellular homeostasis .
類似化合物との比較
Valinomycin: Another cyclic peptide ionophore with similar ion transport properties.
Gramicidin A: A linear peptide that forms ion channels in membranes.
Alamethicin: A peptide that forms voltage-dependent ion channels
Uniqueness: Isoleucinomycin is unique due to its specific amino acid composition and cyclic structure, which confer distinct ionophore properties. Unlike linear peptides like gramicidin A, this compound’s cyclic nature provides stability and specificity in ion transport .
特性
CAS番号 |
65230-09-3 |
|---|---|
分子式 |
C60H102N6O18 |
分子量 |
1195.5 g/mol |
IUPAC名 |
3,9,15,21,27,33-hexa(butan-2-yl)-6,18,30-trimethyl-12,24,36-tri(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C60H102N6O18/c1-22-31(13)40-55(73)79-37(19)49(67)61-44(35(17)26-5)59(77)83-47(29(9)10)53(71)65-42(33(15)24-3)57(75)81-39(21)51(69)63-45(36(18)27-6)60(78)84-48(30(11)12)54(72)66-41(32(14)23-2)56(74)80-38(20)50(68)62-43(34(16)25-4)58(76)82-46(28(7)8)52(70)64-40/h28-48H,22-27H2,1-21H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
InChIキー |
FNMUOEJOWXRJBZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


